molecular formula C14H25IN4O3 B12396009 Desthiobiotin-Iodoacetamide

Desthiobiotin-Iodoacetamide

Cat. No.: B12396009
M. Wt: 424.28 g/mol
InChI Key: ASKKBTGJVCEXOA-WDEREUQCSA-N
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Description

Desthiobiotin-Iodoacetamide is a chemical compound widely used in proteomics and biochemical research. It is a sulfhydryl (thiol) specific labeling reagent, which means it reacts specifically with thiol groups in proteins and peptides. This compound is particularly useful for tagging cysteine residues in proteins, allowing for various applications in protein analysis and purification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The iodoacetamide group reacts specifically with reduced thiols at pH 7.5 - 8.5, forming a stable thioether linkage . The preparation involves dissolving desthiobiotin in a suitable solvent such as water, DMF, DMSO, or methanol, and then reacting it with iodoacetamide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of Desthiobiotin-Iodoacetamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as HPLC to achieve a minimum purity of 90% .

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin-Iodoacetamide primarily undergoes substitution reactions with thiol groups in proteins and peptides. The iodoacetamide group reacts with the thiol group, forming a stable thioether linkage . This reaction is highly specific to thiols, but in the absence of thiols, it can also react with histidines, methionines, and amines .

Common Reagents and Conditions

The reaction of this compound with thiols is typically carried out at a pH of 7.5 - 8.5. Common reagents used in these reactions include reducing agents to ensure the thiol groups are in their reduced form . The reaction conditions are mild, and the compound is soluble in polar solvents such as water, DMF, DMSO, and methanol .

Major Products Formed

The major product formed from the reaction of this compound with thiols is a protein or peptide with a stable thioether linkage. This modification allows for the tagging and subsequent analysis or purification of the protein or peptide .

Scientific Research Applications

Desthiobiotin-Iodoacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Properties

Molecular Formula

C14H25IN4O3

Molecular Weight

424.28 g/mol

IUPAC Name

N-[2-[(2-iodoacetyl)amino]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C14H25IN4O3/c1-10-11(19-14(22)18-10)5-3-2-4-6-12(20)16-7-8-17-13(21)9-15/h10-11H,2-9H2,1H3,(H,16,20)(H,17,21)(H2,18,19,22)/t10-,11+/m0/s1

InChI Key

ASKKBTGJVCEXOA-WDEREUQCSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI

Origin of Product

United States

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